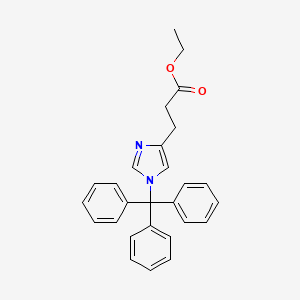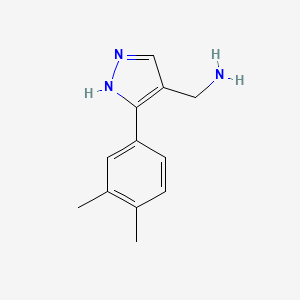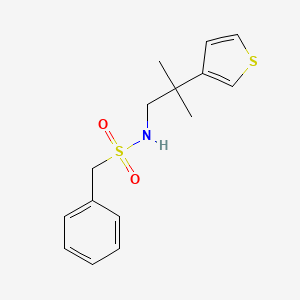![molecular formula C8H9ClN4 B2636348 (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine CAS No. 2411248-03-6](/img/structure/B2636348.png)
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position, a methyl group at the 1st position, and a methanamine group at the 5th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-chloro-3-nitropyridine with hydrazine to form the pyrazole ring, followed by methylation and subsequent reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine involves its interaction with molecular targets such as TRKs. By binding to the kinase domain of these receptors, it inhibits their phosphorylation and subsequent activation of downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Lacks the chlorine and methyl groups but shares the core structure.
1-Methylpyrazolo[3,4-b]pyridine: Similar but without the chlorine atom.
6-Chloropyrazolo[3,4-b]pyridine: Similar but without the methyl group.
Uniqueness
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and methyl groups enhances its binding affinity to certain molecular targets and its stability under various reaction conditions .
Properties
IUPAC Name |
(6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-13-8-6(4-11-13)2-5(3-10)7(9)12-8/h2,4H,3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCKQUQFLHUDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7,8-Trimethyl-2-(2-phenylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636265.png)

![(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine](/img/structure/B2636268.png)



![{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2636276.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2636279.png)
![6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2636280.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2636282.png)

![(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2636285.png)
![3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2636288.png)
